Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of propanoic acid, where the ethyl ester is substituted with a hydroxy group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate typically involves the esterification of 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate.
Reduction: Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanol.
Substitution: Ethyl 3-hydroxy-3-(3,4,5-trifluoronitrophenyl)propanoate.
Scientific Research Applications
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated phenyl group makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate exerts its effects depends on its specific application. In biological systems, the trifluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The hydroxy group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These molecular interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate can be compared with other similar compounds such as:
- Ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate
- Ethyl 3-hydroxy-3-(3,4-difluorophenyl)propanoate
- Ethyl 3-hydroxy-3-(3,5-difluorophenyl)propanoate
Uniqueness
The presence of three fluorine atoms on the phenyl ring in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its difluorinated analogs. These properties make it particularly valuable in drug design and development.
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(3,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-10(16)5-9(15)6-3-7(12)11(14)8(13)4-6/h3-4,9,15H,2,5H2,1H3 |
InChI Key |
IUCVFOBQUHEDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C(=C1)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.